![molecular formula C19H19N3O3S B1229435 N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1229435.png)
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
- (Matarrese et al., 2001): Quinoline-2-carboxamide derivatives, including those similar to N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide, have been labeled for use as potential radioligands in Positron Emission Tomography (PET) imaging. These compounds are useful in assessing peripheral benzodiazepine type receptors in vivo.
Synthesis and Cytotoxic Activity Studies
- (Deady et al., 2003): Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinolinecarboxamides, has shown that these compounds have potent cytotoxic properties against various cancer cell lines.
Inhibitor Synthesis for Enzyme Targeting
- (Depreux et al., 2000): The synthesis of quinoline derivatives has been explored for their potential as inhibitors of specific enzymes, such as sorbitol dehydrogenase.
Material Science and Polymer Research
- (Patil et al., 2011): Studies involving quinoxaline-containing aromatic diamines, which are structurally related to quinolinecarboxamides, have been conducted for the development of new polyamides with potential applications in material science.
Photocatalytic and Magnetic Properties
- (Li et al., 2020): Quinoline-based ligands have been used in the synthesis of octamolybdate complexes with significant electrocatalytic, photocatalytic, and magnetic properties.
Antimicrobial Activity
- (Vieira et al., 2014): Quinoxaline derivatives, which are structurally related to quinolinecarboxamides, have demonstrated antimicrobial activity against various bacterial and yeast strains.
Molecular Modelling and Drug Design
- (McKenna et al., 1989): Molecular modelling studies on phenylquinoline-8-carboxamide compounds have been conducted to understand their interactions with DNA and to correlate these features with biological properties, including antitumor activity.
Propiedades
Nombre del producto |
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C19H19N3O3S |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
N-[3-(dimethylsulfamoyl)-4-methylphenyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c1-13-8-10-15(12-18(13)26(24,25)22(2)3)20-19(23)17-11-9-14-6-4-5-7-16(14)21-17/h4-12H,1-3H3,(H,20,23) |
Clave InChI |
REWOYCGJXJSSRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




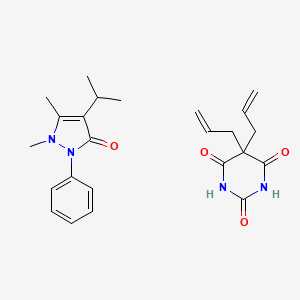
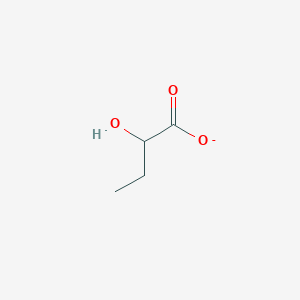

![[(2R,3S,4R,5R)-5-(2-amino-1-methyl-6-sulfanylidenepurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1229360.png)
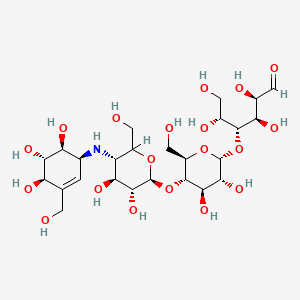

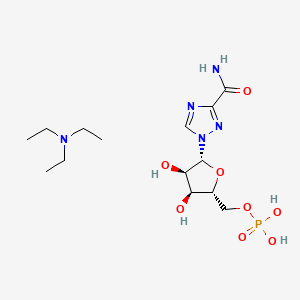
![4-[[2-[[3-[(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[2-[[4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid](/img/structure/B1229367.png)
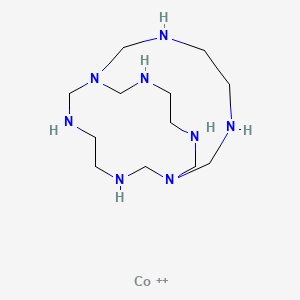
![1-[(4-fluorophenyl)methyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B1229371.png)
![2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-N-(2-furanylmethyl)acetamide](/img/structure/B1229373.png)
![4-[2-(1-Cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione](/img/structure/B1229374.png)
